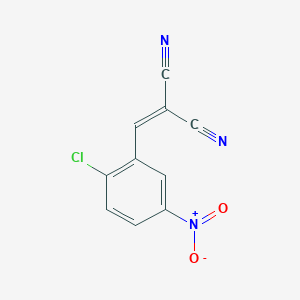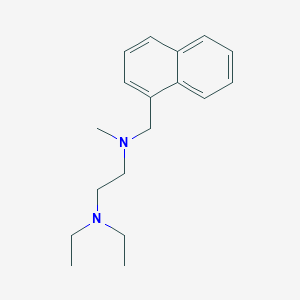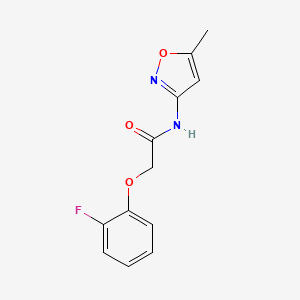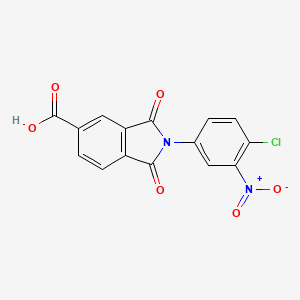
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide involves the inhibition of this compoundβ activity by binding to its ATP-binding site. This compoundβ is a serine/threonine kinase that phosphorylates various substrates, including β-catenin, tau protein, and insulin receptor substrate-1 (IRS-1). The inhibition of this compoundβ by this compound leads to the dephosphorylation of these substrates, resulting in their stabilization and activation. This, in turn, leads to various cellular responses, including increased glycogen synthesis, gene expression, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits this compoundβ activity in a dose-dependent manner, with an IC50 value of 0.9 μM. It has also been shown to increase glycogen synthesis, promote cell survival, and reduce inflammation in various cell types.
In vivo studies have demonstrated that this compound has therapeutic potential in several disease models. For example, it has been shown to improve cognitive function and reduce amyloid beta deposition in a mouse model of Alzheimer's disease. It has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for this compoundβ inhibition, which allows for the specific modulation of this compoundβ-dependent cellular processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for central nervous system disorders.
One limitation of this compound is its relatively low aqueous solubility, which can limit its bioavailability and pharmacokinetic properties. Another limitation is its potential off-target effects, as this compoundβ has multiple substrates and functions in various cellular processes.
Direcciones Futuras
There are several future directions for the research and development of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide. One direction is the optimization of its pharmacokinetic properties and bioavailability through the development of prodrugs or analogs. Another direction is the investigation of its therapeutic potential in other disease models, such as cancer and inflammation. Additionally, the identification of novel this compoundβ substrates and functions may provide new insights into the cellular processes regulated by this compoundβ and the potential therapeutic applications of this compoundβ inhibitors.
Métodos De Síntesis
The synthesis of 5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide involves a multistep process that starts with the reaction of 3-fluoroaniline with 5-bromosalicylic acid to form 5-bromo-2-(3-fluorophenyl)benzoic acid. This intermediate is then transformed into the final product through a series of reactions that involve the use of reagents such as thionyl chloride, dimethylformamide, and sodium methoxide.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide has been extensively studied in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of glycogen synthase kinase-3β (this compoundβ), an enzyme that regulates various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. This compoundβ has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, cancer, and inflammation. Therefore, the inhibition of this compoundβ by this compound has been investigated as a potential therapeutic strategy for these diseases.
Propiedades
IUPAC Name |
5-bromo-N-(3-fluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-13-6-5-9(15)7-12(13)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQSJFZSJWQZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)



![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)
